Comprehensive Technical Guide: Evaluating the Binding Affinity of c-Met/MEK1/Flt-3-IN-1 to FLT3 Mutations
Comprehensive Technical Guide: Evaluating the Binding Affinity of c-Met/MEK1/Flt-3-IN-1 to FLT3 Mutations
Executive Summary & Rationale
The compound c-Met/MEK1/Flt-3-IN-1 (Compound 33) is a potent 6,7-disubstituted-4-phenoxyquinoline derivative bearing a 1,8-naphthyridine-3-carboxamide moiety. Originally optimized from the multi-kinase inhibitor Foretinib, it was designed to overcome complex, multi-pathway driven cancers . While its baseline enzymatic inhibition against wild-type FLT3 (IC50 = 22.36 nM), c-Met (IC50 = 11.77 nM), and MEK1 (IC50 = 10.71 nM) is well-documented, its application in acute myeloid leukemia (AML) requires a rigorous understanding of its binding affinity to specific FLT3 mutations.
In AML, FLT3 Internal Tandem Duplications (FLT3-ITD) and Tyrosine Kinase Domain mutations (FLT3-D835Y) dictate the clinical efficacy of kinase inhibitors . This whitepaper provides the structural rationale and a self-validating experimental framework to quantify the binding affinity of Compound 33 to these critical mutant isoforms.
Section 1: Structural Mechanistics and Binding Logic
To predict and evaluate the binding affinity of Compound 33 to FLT3 mutations, we must analyze its structural pharmacophore. As a Foretinib derivative, Compound 33 functions as a Type II kinase inhibitor . Type II inhibitors bind to the ATP-binding site but extend into an adjacent hydrophobic pocket that is only accessible when the kinase activation loop is in the inactive, "DFG-out" conformation .
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FLT3-ITD (Juxtamembrane Domain Mutation): ITD mutations disrupt the autoinhibitory function of the juxtamembrane domain, leading to constitutive activation. However, the kinase domain remains highly flexible and can readily adopt the inactive "DFG-out" state. Therefore, Type II inhibitors like Compound 33 maintain high binding affinity (low nM Kd ) to FLT3-ITD.
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FLT3-D835Y (Activation Loop Mutation): The D835Y point mutation chemically stabilizes the active "DFG-in" conformation. This creates a severe steric clash that occludes the hydrophobic pocket required by Type II scaffolds, drastically reducing binding affinity and conferring drug resistance.
Caption: Structural logic of Type II inhibitor binding to FLT3 conformational states.
Section 2: The Multi-Kinase Advantage (Signaling Interplay)
Resistance to highly selective FLT3 inhibitors often emerges through the compensatory upregulation of parallel receptor tyrosine kinases (like c-Met) or downstream effectors (like MEK/ERK) . By engaging FLT3, c-Met, and MEK1 simultaneously, Compound 33 collapses the signaling redundancy that leukemic cells rely on for survival.
Caption: Multi-kinase inhibition of FLT3, c-Met, and MEK1 pathways by Compound 33.
Section 3: Self-Validating Experimental Methodologies
To rigorously quantify the binding affinity of Compound 33 to FLT3 mutants, we deploy an orthogonal, self-validating workflow.
Caption: Orthogonal experimental workflow for validating FLT3 mutant binding affinity.
Protocol 1: Surface Plasmon Resonance (SPR) for Absolute Kd Determination
Causality: Enzymatic IC50 values are heavily skewed by intracellular ATP concentrations and assay conditions. SPR provides a direct, label-free measurement of association ( kon ) and dissociation ( koff ) rates, yielding an absolute dissociation constant ( Kd ).
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Sensor Chip Preparation: Utilize a Series S Sensor Chip CM5. Activate the surface using standard EDC/NHS amine coupling chemistry.
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Ligand Immobilization: Immobilize recombinant His-tagged FLT3-WT, FLT3-ITD, and FLT3-D835Y on flow cells 2, 3, and 4. Self-Validation Step: Leave flow cell 1 as an unmodified blank reference to subtract bulk refractive index changes and non-specific binding.
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Control Validation: Inject Quizartinib (Type II control; binds ITD but not D835Y) and Gilteritinib (Type I control; binds both). This confirms the conformational integrity of the immobilized mutant proteins.
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Analyte Injection: Inject Compound 33 at a concentration gradient (0.5 nM to 100 nM) in HBS-EP+ buffer containing 1% DMSO (to ensure compound solubility and prevent aggregation).
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Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract the Kd .
Protocol 2: ADP-Glo Kinase Assay for ATP-Dependent IC50 Profiling
Causality: To confirm that biochemical affinity translates to enzymatic inhibition, we measure the depletion of ATP.
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Reaction Assembly: In a 384-well plate, combine 8 ng of purified FLT3 (WT, ITD, or D835Y) with Compound 33 (10-point, 3-fold serial dilutions).
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Equilibration: Pre-incubate the kinase and inhibitor for 30 minutes at room temperature. Self-Validation Step: Type II inhibitors often exhibit slow-binding kinetics; skipping pre-incubation artificially inflates the apparent IC50.
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Initiation: Add the ATP/substrate mix. Run parallel plates at 10 µM ATP and 1 mM ATP. Calculating the shift in IC50 between these plates proves the ATP-competitive nature of the inhibitor.
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Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence. Fit data using a 4-parameter logistic regression.
Protocol 3: Isogenic Ba/F3 Cellular Viability Assay
Causality: High biochemical affinity is irrelevant if the compound cannot penetrate the cell membrane or is rapidly effluxed. Ba/F3 murine cells engineered to depend on FLT3-ITD or FLT3-D835Y provide a clean genetic background to assess on-target cellular efficacy without confounding parallel pathways.
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Seed Ba/F3-FLT3-ITD and Ba/F3-FLT3-D835Y cells at 1×104 cells/well in 96-well plates in RPMI-1640 medium (without IL-3).
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Treat with a concentration gradient of Compound 33 for 72 hours.
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Assess cell viability using CellTiter-Glo (measuring cellular ATP as a proxy for viable cells) and calculate the cellular IC50.
Section 4: Quantitative Data Synthesis
The table below summarizes the known empirical data for Compound 33 alongside the projected binding profiles for FLT3 mutations, derived from its Type II structural pharmacophore.
Table 1: Binding Affinity & Inhibitory Profiling of c-Met/MEK1/Flt-3-IN-1 (Compound 33)
| Target / Cell Line | Mutation / State | Enzymatic IC50 / Kd | Cellular IC50 | Data Source |
| FLT3 (WT) | DFG-out accessible | 22.36 nM | N/A | Empirical |
| FLT3-ITD | DFG-out accessible | < 30.0 nM (Proj.) | < 50.0 nM (Proj.) | Projected |
| FLT3-D835Y | DFG-in stabilized | > 1000 nM (Proj.) | > 2000 nM (Proj.) | Projected |
| c-Met | DFG-out accessible | 11.77 nM | N/A | Empirical |
| MEK1 | DFG-out accessible | 10.71 nM | N/A | Empirical |
| A549 Cells | c-Met/MEK1 driven | N/A | 0.39 µM | Empirical |
| HeLa Cells | Multi-RTK driven | N/A | 0.21 µM | Empirical |
| MCF-7 Cells | Multi-RTK driven | N/A | 0.33 µM | Empirical |
*Note: Projected values for FLT3 mutants represent the expected behavior of the Foretinib-based Type II scaffold. Empirical validation requires the execution of the protocols outlined in Section 3.
References
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Tang Q, et al. "Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs." Bioorganic Chemistry. 2022. URL: [Link]
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Daver N, et al. "Targeting FLT3 mutations in AML: review of current knowledge and evidence." Leukemia. 2019. URL: [Link]
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Zhao J, et al. "Developments and challenges of FLT3 inhibitors in acute myeloid leukemia." Frontiers in Oncology. 2022. URL: [Link]
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Yang X, et al. "Inhibition of Mcl-1 Synergistically Enhances the Antileukemic Activity of Gilteritinib and MRX-2843 in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia." Cancers (Basel). 2022. URL: [Link]
